molecular formula C27H35FN4O3 B12629259 N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide

N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide

Cat. No.: B12629259
M. Wt: 482.6 g/mol
InChI Key: WIODSTVAWOQBGG-ZEQRLZLVSA-N
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Description

N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide is a complex organic compound with a molecular formula of C24H31FN4O2 This compound is known for its unique structural features, which include a piperidine ring, a fluorobenzyl group, and a phenylalaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Coupling with L-Valine: The piperidine derivative is then coupled with L-valine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Formation of the Phenylalaninamide Moiety: The final step involves the coupling of the intermediate with L-phenylalanine using similar coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-1-methylpiperidin-4-amine
  • 4-(4-fluorobenzyl)piperazin-1-yl derivatives

Uniqueness

N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H35FN4O3

Molecular Weight

482.6 g/mol

IUPAC Name

1-[(2S)-2-amino-3-methylbutanoyl]-N-[(2S)-1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C27H35FN4O3/c1-18(2)24(29)27(35)32-14-12-21(13-15-32)25(33)31-23(16-19-6-4-3-5-7-19)26(34)30-17-20-8-10-22(28)11-9-20/h3-11,18,21,23-24H,12-17,29H2,1-2H3,(H,30,34)(H,31,33)/t23-,24-/m0/s1

InChI Key

WIODSTVAWOQBGG-ZEQRLZLVSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F)N

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F)N

Origin of Product

United States

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